molecular formula C8H6N2O B095182 1H-pyrrolo[3,2-b]pyridine-2-carbaldehyde CAS No. 17288-52-7

1H-pyrrolo[3,2-b]pyridine-2-carbaldehyde

Cat. No.: B095182
CAS No.: 17288-52-7
M. Wt: 146.15 g/mol
InChI Key: DQSXESUAVDEVJI-UHFFFAOYSA-N
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Description

1H-pyrrolo[3,2-b]pyridine-2-carbaldehyde is a heterocyclic compound that features a fused pyrrole and pyridine ring system with an aldehyde functional group at the second position

Scientific Research Applications

1H-pyrrolo[3,2-b]pyridine-2-carbaldehyde has several applications in scientific research:

Future Directions

1H-pyrrolo[3,2-b]pyridine derivatives are being developed as potential FGFR inhibitors, which could be used in cancer therapy . This research area has development prospects .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H-pyrrolo[3,2-b]pyridine-2-carbaldehyde can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-aminopyridine with an appropriate aldehyde under acidic conditions can lead to the formation of the desired compound .

Industrial Production Methods: Industrial production of this compound typically involves optimized synthetic routes that ensure high yield and purity. These methods often employ catalytic processes and controlled reaction environments to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions: 1H-pyrrolo[3,2-b]pyridine-2-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Bromine in acetic acid for bromination.

Major Products:

Comparison with Similar Compounds

  • 1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde
  • 1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid
  • 1H-pyrrolo[2,3-b]pyridine-2-methanol

Comparison: 1H-pyrrolo[3,2-b]pyridine-2-carbaldehyde is unique due to its specific structural arrangement and functional group positioning. Compared to its analogs, it exhibits distinct reactivity patterns and biological activities. For example, while 1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid is more prone to oxidation reactions, this compound is more reactive in electrophilic substitution reactions .

Properties

IUPAC Name

1H-pyrrolo[3,2-b]pyridine-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O/c11-5-6-4-8-7(10-6)2-1-3-9-8/h1-5,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQSXESUAVDEVJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C(N2)C=O)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60624302
Record name 1H-Pyrrolo[3,2-b]pyridine-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60624302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17288-52-7
Record name 1H-Pyrrolo[3,2-b]pyridine-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60624302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-pyrrolo[3,2-b]pyridine-2-carbaldehyde
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

This was prepared from methyl 1H-pyrrolo[3,2-b]pyridin-2-carboxylate (0.1 g) and amine (1d) by the method of Example 16c, (except that the alcohol was stirred with manganese (II) oxide overnight) and used without purification.
Quantity
0.1 g
Type
reactant
Reaction Step One
[Compound]
Name
amine
Quantity
0 (± 1) mol
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reactant
Reaction Step One
[Compound]
Name
alcohol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
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0 (± 1) mol
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1H-pyrrolo[3,2-b]pyridine-2-carbaldehyde
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